molecular formula C14H11BrN4O3 B15008144 6-Amino-4-(4-bromo-3,5-dihydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-bromo-3,5-dihydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15008144
M. Wt: 363.17 g/mol
InChI Key: CYZPQMSFMBCIOL-UHFFFAOYSA-N
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Description

6-Amino-4-(4-bromo-3,5-dihydroxyphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a bromo-substituted phenyl ring, and multiple functional groups such as amino, hydroxyl, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(4-bromo-3,5-dihydroxyphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrano[2,3-c]pyrazole Core: This step involves the cyclization of appropriate starting materials, such as 3-methyl-1H-pyrazole-5-carbonitrile and 4-bromo-3,5-dihydroxybenzaldehyde, under basic conditions. The reaction is often carried out in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as ethanol or methanol.

    Amino Group Introduction:

    Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(4-bromo-3,5-dihydroxyphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form primary amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

6-Amino-4-(4-bromo-3,5-dihydroxyphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound has potential as a lead molecule for the development of new drugs due to its unique structure and functional groups. It may exhibit various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: It can serve as a probe or tool compound in biological studies to investigate cellular pathways and molecular interactions.

    Industrial Applications: The compound may find use in the development of new catalysts, sensors, or other industrially relevant materials.

Mechanism of Action

The mechanism of action of 6-amino-4-(4-bromo-3,5-dihydroxyphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-(2-benzyloxy-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(3-bromophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

The uniqueness of 6-amino-4-(4-bromo-3,5-dihydroxyphenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific combination of functional groups and structural features. The presence of both hydroxyl and bromo groups on the phenyl ring, along with the pyrano[2,3-c]pyrazole core, provides a distinct chemical profile that can lead to unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H11BrN4O3

Molecular Weight

363.17 g/mol

IUPAC Name

6-amino-4-(4-bromo-3,5-dihydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C14H11BrN4O3/c1-5-10-11(6-2-8(20)12(15)9(21)3-6)7(4-16)13(17)22-14(10)19-18-5/h2-3,11,20-21H,17H2,1H3,(H,18,19)

InChI Key

CYZPQMSFMBCIOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)O)Br)O

Origin of Product

United States

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